8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
7H-Pyrrolo[2,3-d]pyrimidine is a compound that has been explored as an antitubercular agent . It’s part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of these compounds involves acid-catalysed chemo-selective C-4 substitution of the 7H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Physical and Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, they are likely to maintain drug-likeness during lead optimization .Mechanism of Action
Target of Action
Similar compounds with a pyrrolo[2,3-d]pyrimidine nucleus, such as ruxolitinib, tofacitinib, and baricitinib, are known to target various kinases . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and disrupting the signaling pathway . This can lead to changes in cellular processes such as cell proliferation and apoptosis .
Biochemical Pathways
For instance, they may affect the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Disruption of these pathways can lead to downstream effects such as inhibited cell proliferation and induced apoptosis .
Result of Action
Kinase inhibitors generally result in inhibited cell proliferation and induced apoptosis . They may also inhibit the migration and invasion of cancer cells .
Future Directions
The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . The emergence of multi-drug-resistant strains of Mtb due to improper use of both traditional first-line and second-line antituberculosis drugs is a serious challenge in the treatment of tuberculosis .
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(12-11-14-5-3-2-4-6-14)21(23-18)29-13-15-7-9-16(22)10-8-15/h2-10H,11-13H2,1H3,(H,24,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQONFAJJKJYSMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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